Cas no 797812-32-9 (1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide)

1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide 化学的及び物理的性質
名前と識別子
-
- 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide
- SR-01000367697
- SR-01000367697-1
- BAS 04295738
- N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- 797812-32-9
- 1-(4-chlorobenzoyl)-N-prop-2-enylpiperidine-4-carboxamide
- AKOS000596133
-
- MDL: MFCD06010146
- インチ: InChI=1S/C16H19ClN2O2/c1-2-9-18-15(20)12-7-10-19(11-8-12)16(21)13-3-5-14(17)6-4-13/h2-6,12H,1,7-11H2,(H,18,20)
- InChIKey: XMGMKPQHANYLMN-UHFFFAOYSA-N
- ほほえんだ: C=CCNC(C1CCN(C(C2=CC=C(Cl)C=C2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 306.1135055Da
- どういたいしつりょう: 306.1135055Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.4Ų
1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM525550-1g |
N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
797812-32-9 | 97% | 1g |
$291 | 2022-08-31 |
1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide 関連文献
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5. Back matter
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1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamideに関する追加情報
Comprehensive Overview of 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide (CAS No. 797812-32-9)
1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide (CAS No. 797812-32-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of piperidine derivatives, which are widely studied for their bioactive potential. The presence of a 4-chloro-benzoyl group and an allylamide moiety in its structure makes it a versatile intermediate in synthetic chemistry.
In recent years, the demand for piperidine-based compounds has surged, driven by their role in drug discovery and development. Researchers are particularly interested in 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide due to its potential as a building block for small molecule inhibitors and biologically active agents. Its molecular framework allows for modifications that can enhance binding affinity to specific targets, making it a valuable tool in medicinal chemistry.
The compound's CAS No. 797812-32-9 is frequently searched in academic and industrial databases, reflecting its relevance in contemporary research. Users often inquire about its synthesis methods, physicochemical properties, and applications in drug design. For instance, questions like "How to synthesize 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide?" or "What are the solubility characteristics of CAS 797812-32-9?" are common in scientific forums and search engines.
From a structural perspective, the allylamide group in this compound introduces reactivity that can be exploited for further functionalization. This feature aligns with the growing trend of click chemistry and fragment-based drug design, where modular approaches are employed to develop novel therapeutics. Additionally, the 4-chloro-benzoyl moiety is known to contribute to the compound's stability and interaction with biological targets, making it a focal point in structure-activity relationship (SAR) studies.
The compound's relevance extends to high-throughput screening and combinatorial chemistry, where it serves as a scaffold for generating diverse libraries of analogs. This adaptability is particularly valuable in the era of precision medicine, where researchers aim to tailor compounds to specific genetic profiles. As such, 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide is often highlighted in discussions about personalized therapeutics and targeted drug delivery.
Another area of interest is the compound's potential role in neuropharmacology. Piperidine derivatives are known to interact with central nervous system (CNS) targets, and the inclusion of a chloro-benzoyl group may enhance its ability to cross the blood-brain barrier. This has led to speculation about its utility in developing treatments for neurodegenerative diseases or psychiatric disorders, topics that are highly searched in medical and scientific communities.
In summary, 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide (CAS No. 797812-32-9) is a compound of significant scientific interest, with applications spanning drug discovery, medicinal chemistry, and biochemical research. Its structural features and modularity make it a promising candidate for future innovations in therapeutic development. As research continues to evolve, this compound is likely to remain a topic of discussion and exploration in both academic and industrial settings.
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